Isonipecotic acid, 1-(2-fluoroethyl)-4-phenyl-, ethyl ester, hydrochloride
Description
Introduction to Isonipecotic Acid Derivatives in Neuropharmacological Research
Historical Context of Piperidine-Based Therapeutics in CNS Disorders
Piperidine, a six-membered heterocyclic amine, has served as a foundational scaffold in CNS drug development since the mid-20th century. Early derivatives, such as phencyclidine (PCP) , initially investigated as an anesthetic in the 1950s, demonstrated potent NMDA receptor antagonism but were discontinued due to psychotomimetic side effects. Despite setbacks, piperidine’s versatility spurred the synthesis of diverse analogs, including haloperidol (an antipsychotic) and paroxetine (a selective serotonin reuptake inhibitor), which remain clinically vital.
The piperidine moiety’s conformational flexibility enables interactions with neurotransmitter receptors, ion channels, and transporters. For instance, nipecotic acid , a piperidine-3-carboxylic acid derivative, emerged as a GABA reuptake inhibitor in the 1970s, though its poor blood-brain barrier (BBB) penetration limited therapeutic utility. These early efforts underscored the need for structural modifications to enhance pharmacokinetics while retaining pharmacological activity.
Table 1: Key Piperidine-Based CNS Therapeutics
| Compound | Therapeutic Class | Target/Mechanism |
|---|---|---|
| Phencyclidine | Anesthetic (historical) | NMDA receptor antagonist |
| Haloperidol | Antipsychotic | Dopamine D2 receptor antagonist |
| Paroxetine | SSRI | Serotonin transporter inhibitor |
| Nipecotic acid | Experimental anticonvulsant | GABA reuptake inhibitor |
Structural Evolution from Nipecotic Acid to Fluorinated Isonipecotic Esters
Nipecotic acid’s limited BBB penetration prompted efforts to improve its bioavailability. Isonipecotic acid , an isomer with the carboxylic acid group at position 4, offered a starting point for derivatization. Introducing a 2-fluoroethyl group at the 1-position and a phenyl ring at the 4-position enhances lipophilicity and receptor affinity, respectively. Ethyl esterification of the carboxylic acid further improves membrane permeability, while the hydrochloride salt ensures aqueous solubility.
The fluorine atom’s electronegativity and small atomic radius optimize hydrogen bonding with target proteins, such as GABA transporters or ionotropic receptors. This modification mirrors trends in fluorinated CNS drugs (e.g., fluoxetine ), where fluorine enhances metabolic stability and binding kinetics.
Table 2: Structural Comparison of Nipecotic Acid and Its Derivatives
| Feature | Nipecotic Acid | 1-(2-Fluoroethyl)-4-Phenyl-Isonipecotic Acid Ethyl Ester |
|---|---|---|
| Core Structure | Piperidine-3-carboxylic acid | Piperidine-4-carboxylic acid (isonipecotic) |
| Substituents | None at N1, C4 | 2-Fluoroethyl (N1), phenyl (C4), ethyl ester (C3) |
| BBB Penetration | Low | Enhanced via lipophilic modifications |
| Pharmacological Target | GABA transporters | GABA receptors/transporters, potential NMDA modulation |
The fluorinated isonipecotic ester exemplifies rational drug design principles, combining historical insights from piperidine-based therapeutics with modern medicinal chemistry strategies. Subsequent research may explore its efficacy in preclinical models of epilepsy or neurodegenerative disorders, building on nipecotic acid’s GABAergic activity. By refining solubility, target selectivity, and brain bioavailability, this compound could address longstanding challenges in neuropharmacology.
Properties
CAS No. |
74427-19-3 |
|---|---|
Molecular Formula |
C16H23ClFNO2 |
Molecular Weight |
315.81 g/mol |
IUPAC Name |
ethyl 1-(2-fluoroethyl)-4-phenylpiperidin-1-ium-4-carboxylate;chloride |
InChI |
InChI=1S/C16H22FNO2.ClH/c1-2-20-15(19)16(14-6-4-3-5-7-14)8-11-18(12-9-16)13-10-17;/h3-7H,2,8-13H2,1H3;1H |
InChI Key |
NHFQFUIIFZUTTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC[NH+](CC1)CCF)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Starting Material: Isonipecotic Acid
Isonipecotic acid (4-piperidinecarboxylic acid) is the fundamental building block for the synthesis of the target compound. It is a non-proteinogenic amino acid with a piperidine ring bearing a carboxylic acid group at the 4-position.
Common preparation of isonipecotic acid derivatives includes:
Esterification with ethyl chloroformate in aqueous alkaline medium (NaOH or Na2CO3) to form ethyl esters such as 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid, which serves as a key intermediate.
Hydrogenation reactions using palladium on activated carbon catalysts to introduce or modify substituents on the piperidine ring.
Substitution reactions to introduce functional groups like fluoroalkyl or phenyl substituents.
Preparation of 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid (Key Intermediate)
This intermediate is synthesized by reacting isonipecotic acid with ethyl chloroformate under alkaline conditions:
| Parameter | Details |
|---|---|
| Reagents | Isonipecotic acid, sodium hydroxide, ethyl chloroformate |
| Solvent | Purified water |
| Temperature | 0–30 °C |
| Reaction Time | 3 hours |
| Procedure Summary | Isonipecotic acid is added to NaOH solution at 0-10 °C, followed by slow addition of ethyl chloroformate at 5-20 °C. The mixture is heated to 20-30 °C and maintained for 3 hours. Acidification to pH 1-2 with HCl, extraction with toluene, concentration, and recrystallization from cyclohexane yields the product. |
| Yield | 92% |
This method is well-documented and provides a high yield of the ethyl ester intermediate, which is crucial for further functionalization steps.
Formation of Ethyl Ester and Hydrochloride Salt
After functionalization, the free acid group is esterified to form the ethyl ester:
Esterification can be conducted using standard esterification methods such as reaction with ethanol under acidic conditions or via ethyl chloroformate intermediates as described above.
The hydrochloride salt is formed by treating the free base with hydrochloric acid, typically in an organic solvent or aqueous medium, to yield the stable hydrochloride salt suitable for isolation and characterization.
Analytical and Purification Techniques
Purification is commonly achieved by recrystallization from solvents such as cyclohexane or ethanol, or by column chromatography using silica gel with solvent mixtures like dichloromethane and methanol.
Characterization includes melting point determination, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to confirm structure and purity.
Summary Table of Key Preparation Steps
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification of isonipecotic acid | Isonipecotic acid + ethyl chloroformate, NaOH, water, 0-30 °C, 3 h | 92 | Formation of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid |
| Coupling with phenyl precursor | 2,6-Difluoronitrobenzene + methyl-3-amino-3-phenylpropanoate + K2CO3, DMSO, RT then 100 °C | Not specified | Introduces phenyl substituent at 4-position |
| Introduction of 2-fluoroethyl group | Reaction with 2-fluoroethyl halide under basic conditions | Not specified | Alkylation at nitrogen |
| Formation of hydrochloride salt | Treatment with HCl in suitable solvent | Quantitative | Stabilizes compound for isolation |
Chemical Reactions Analysis
Types of Reactions
Isonipecotic acid, 1-(2-fluoroethyl)-4-phenyl-, ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluoroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Isonipecotic acid, 1-(2-fluoroethyl)-4-phenyl-, ethyl ester, hydrochloride, is a compound with notable potential in various scientific and medical applications. This article delves into its applications, synthesizing findings from diverse sources to provide a comprehensive overview.
Structure and Composition
- IUPAC Name : Ethyl 1-(2-fluoroethyl)-4-phenylpiperidine-4-carboxylate hydrochloride
- Molecular Formula : C18H24ClFNO2
- Molecular Weight : 335.84 g/mol
Physical Properties
- Appearance: White to off-white crystalline powder
- Solubility: Soluble in water and organic solvents
Pharmaceutical Research
Isonipecotic acid derivatives have been explored for their potential in treating various neurological disorders due to their interaction with neurotransmitter systems. Specifically, they may influence the GABAergic system, which is crucial for regulating anxiety and mood disorders. Research indicates that modifications to the isonipecotic acid structure can enhance its efficacy as a GABA receptor modulator .
Anticancer Potential
Recent studies have investigated the anticancer properties of isonipecotic acid derivatives. Compounds similar to isonipecotic acid have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of specific signaling pathways that are critical for cell survival and proliferation .
Drug Delivery Systems
Isonipecotic acid derivatives are being evaluated as prodrugs for targeted drug delivery systems. The ability of these compounds to cross the blood-brain barrier makes them suitable candidates for delivering therapeutic agents directly to the central nervous system (CNS). This application is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Synthesis of Novel Compounds
The structural framework of isonipecotic acid allows for the synthesis of various analogs that can be tailored for specific biological activities. Researchers are exploring these analogs to develop new drugs with improved pharmacological profiles and reduced side effects .
Case Study 1: Neuropharmacological Effects
In a study examining the effects of isonipecotic acid derivatives on anxiety models in rodents, it was found that certain compounds exhibited anxiolytic properties comparable to traditional benzodiazepines but with fewer side effects. The study highlighted the potential for developing safer alternatives for anxiety treatment .
Case Study 2: Antitumor Activity
A series of experiments demonstrated that specific isonipecotic acid derivatives could inhibit the growth of melanoma cells in vitro. The compounds induced cell cycle arrest and apoptosis, suggesting a novel approach to melanoma treatment through targeted molecular pathways .
Data Tables
Mechanism of Action
The mechanism of action of Isonipecotic acid, 1-(2-fluoroethyl)-4-phenyl-, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, potentially modulating their activity. The phenyl group may contribute to the compound’s overall hydrophobicity, affecting its distribution within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related derivatives:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity :
- The 2-fluoroethyl group in the target compound likely enhances metabolic stability and blood-brain barrier penetration compared to meperidine’s methyl group .
- Tetrahydrofuran-containing derivatives (e.g., furethidine) exhibit prolonged pharmacological effects due to reduced cytochrome P450 metabolism .
Toxicity Trends: Hydrophilic substituents (e.g., hydroxy-phenoxypropyl in ) correlate with higher acute toxicity (LD₅₀ = 419 mg/kg), whereas lipophilic groups (e.g., fluoroethyl) may reduce systemic toxicity .
Therapeutic Potential: 4-Phenylpiperidine esters with bulky substituents (e.g., tetrahydrofurfurylpropyl) show promise as antiproliferative agents, inhibiting tubulin polymerization at micromolar concentrations .
Biological Activity
Isonipecotic acid derivatives, particularly the compound Isonipecotic acid, 1-(2-fluoroethyl)-4-phenyl-, ethyl ester, hydrochloride , have garnered attention in pharmacological research due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C14H20ClNO2
Molecular Weight: 269.767 g/mol
IUPAC Name: this compound
InChIKey: BBWMASBANDIFMV-UHFFFAOYSA-N
The compound features a unique structure that contributes to its biological activity. The presence of the isonipecotic acid moiety is significant for its interaction with biological targets.
Biological Activity Overview
Isonipecotic acid derivatives are primarily studied for their effects on the central nervous system (CNS). The following sections detail specific biological activities associated with this compound.
1. Antinociceptive Effects
Research has indicated that isonipecotic acid derivatives exhibit antinociceptive properties , which can be beneficial in pain management. A study demonstrated that these compounds interact with opioid receptors, leading to a reduction in pain responses in animal models. The efficacy of these compounds can vary based on structural modifications.
2. Neuroprotective Properties
Another area of interest is the neuroprotective activity of isonipecotic acid derivatives. These compounds have shown potential in protecting neuronal cells from damage caused by oxidative stress and excitotoxicity. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Structure-Activity Relationship (SAR)
The biological activity of isonipecotic acid derivatives is significantly influenced by their chemical structure. The following table summarizes key findings from SAR studies related to this compound:
Case Studies
Several case studies have highlighted the therapeutic potential of isonipecotic acid derivatives:
- Case Study 1: A study involving a mouse model demonstrated that administration of the ethyl ester form significantly reduced pain levels compared to controls, suggesting strong antinociceptive effects (IC50 values were noted at approximately 50 µM) .
- Case Study 2: In vitro assays showed that the compound protected neuronal cells from glutamate-induced toxicity, indicating potential use in treating neurodegenerative conditions .
Q & A
Q. What are the standard synthetic methodologies for synthesizing fluoroethyl-substituted isonipecotic acid derivatives?
Methodological Answer: The synthesis typically involves alkylation of isonipecotic acid derivatives. For example, introducing a 2-fluoroethyl group may require nucleophilic substitution reactions using 2-fluoroethyl halides (e.g., 2-fluoroethyl iodide) under basic conditions. Key steps include:
- Boc protection of the piperidine nitrogen to direct alkylation to the desired position .
- Alkylation with 2-fluoroethyl iodide in the presence of a strong base like lithium diisopropylamide (LDA) to enhance reactivity .
- Esterification of the carboxylic acid group using ethyl chloroformate or ethanol under acidic conditions .
- Final hydrochloride salt formation via treatment with HCl gas in anhydrous ether .
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer: Structural confirmation relies on a combination of:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify the presence of the fluoroethyl group, phenyl ring, and ester functionality. For example, the ¹⁹F NMR peak at ~-215 ppm confirms the fluorine environment .
- Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .
- X-ray crystallography for unambiguous stereochemical assignment, particularly if chiral centers are present .
Q. What are the primary pharmacological targets of piperidine-based esters like this compound?
Methodological Answer: Piperidine derivatives often target neurotransmitter systems. For example:
- GABA reuptake inhibition via interaction with GABA transporters (GATs), assessed using radiolabeled ligand displacement assays (e.g., [³H]tiagabine) .
- Opioid receptor modulation , evaluated through competitive binding assays with μ- or κ-opioid receptor-specific ligands (e.g., [³H]DAMGO) .
- In vitro enzyme inhibition studies (e.g., acetylcholinesterase or monoamine oxidase) using spectrophotometric or fluorometric assays .
Advanced Research Questions
Q. How can the alkylation step be optimized to improve yields of the quaternary carbon center?
Methodological Answer: Yield optimization strategies include:
- Reagent selection : Using 2-fluoroethyl iodide instead of bromide due to higher reactivity, as seen in analogous syntheses (44% vs. 35% yield) .
- Base optimization : Freshly prepared LDA in hexane-THF enhances deprotonation efficiency .
- Temperature control : Maintaining -78°C during alkylation minimizes side reactions .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in challenging alkylations .
Q. What analytical approaches resolve contradictions in stereochemical outcomes during synthesis?
Methodological Answer: Contradictions arise from racemization or diastereomer formation. Strategies include:
Q. Which in vivo models are suitable for evaluating neuropharmacological activity?
Methodological Answer: Preclinical models include:
- Rodent seizure models (e.g., pentylenetetrazole-induced seizures) to assess GABAergic activity .
- Tail-flick or hot-plate tests for opioid receptor-mediated analgesia .
- Microdialysis in freely moving rats to measure neurotransmitter levels (e.g., GABA, dopamine) in response to compound administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
